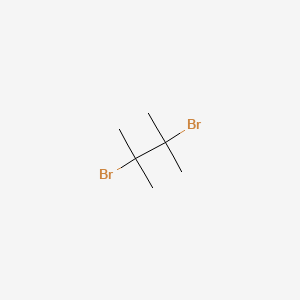

2,3-Dibromo-2,3-dimethylbutane

説明

2,3-Dibromo-2,3-dimethylbutane is a useful research compound. Its molecular formula is C6H12Br2 and its molecular weight is 243.97 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2,3-Dibromo-2,3-dimethylbutane (C6H12Br2), with a CAS number of 594-81-0, is a dibrominated derivative of dimethylbutane. This compound has garnered attention in various fields, including organic synthesis and toxicology. Its unique structural properties and reactivity make it a subject of interest for researchers studying biological activity and potential applications in chemical processes.

- Molecular Formula: C6H12Br2

- Molecular Weight: 243.97 g/mol

- Melting Point: 168 °C

- Boiling Point: 207.32 °C

- Flash Point: 56.3 °C

- Refractive Index: 1.5012 (estimated) .

Toxicological Profile

The biological activity of this compound has been evaluated primarily in the context of its toxicological effects. According to the NIOSH Occupational Exposure Banding Process, this compound is assessed under various health endpoints including:

- Carcinogenicity

- Reproductive toxicity

- Specific target organ toxicity

- Genotoxicity

- Respiratory sensitization

- Skin sensitization

- Acute toxicity

- Skin corrosion and irritation

- Eye damage/irritation .

Studies indicate that exposure to brominated compounds can lead to significant health risks, particularly in occupational settings where inhalation or dermal contact may occur.

Case Studies

-

Occupational Exposure:

A case study highlighted the effects of exposure to brominated compounds in industrial settings, noting that workers handling these substances exhibited symptoms consistent with respiratory and skin irritation . The study emphasized the need for appropriate safety measures to mitigate exposure risks. -

Chemical Reactivity:

Research has shown that this compound can participate in solvent-free reactions under specific conditions, demonstrating its utility as a reagent in organic synthesis . The compound's lower reactivity compared to other brominated substrates allows for controlled reactions, reducing the formation of byproducts.

Synthesis and Applications

The synthesis of this compound typically involves bromination reactions which can be optimized by controlling temperature and reaction conditions. For instance, studies have demonstrated that maintaining lower temperatures during reactions can enhance product purity by minimizing volatility issues .

Toxicological Studies

Toxicological assessments have revealed that dibrominated compounds like this compound may exhibit potential genotoxic effects based on structural similarities with known mutagens . Further research is necessary to establish definitive links between exposure levels and health outcomes.

Data Table: Summary of Biological Activity Studies

科学的研究の応用

Organic Synthesis

2,3-Dibromo-2,3-dimethylbutane serves as a key intermediate in various organic synthesis pathways. For instance, it can be dehydrobrominated to yield isoprene, which is significant in the production of synthetic rubber .

Reaction Mechanisms

The compound's reactivity allows it to be utilized in studying reaction mechanisms involving halogenation and elimination reactions. Its solid state presents unique challenges and opportunities for exploring solvent-free reactions using phase-vanishing techniques with Teflon (PTFE) as a reaction medium .

Case Study 1: Solvent-Free Reactions

Research has shown that using PTFE tubes for solvent-free reactions with this compound can lead to improved yields by controlling the distance between the reactants and bromine vapors. This method minimizes byproduct formation and enhances the purity of the final product .

Case Study 2: Bromination Studies

In a study focused on the bromination of solid substrates, this compound was utilized to examine the effects of temperature and substrate volatility on reaction outcomes. The findings indicated that maintaining low temperatures and optimal distances from bromine sources significantly improved product quality .

Pharmaceutical Industry

Due to its halogenated structure, this compound may have potential applications in drug development as a building block for synthesizing biologically active compounds.

Polymer Chemistry

The compound's ability to undergo further reactions makes it valuable in polymer chemistry for creating various copolymers or modifying existing polymer structures.

特性

IUPAC Name |

2,3-dibromo-2,3-dimethylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Br2/c1-5(2,7)6(3,4)8/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFWZEFFWWOMIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C)(C)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334770 | |

| Record name | 2,3-Dibromo-2,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-81-0 | |

| Record name | 2,3-Dibromo-2,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dibromo-2,3-dimethylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of 2,3-dibromo-2,3-dimethylbutane and how does this influence its physical state at room temperature?

A1: this compound is an example of a substituted ethane with bromine atoms and methyl groups attached to the central carbon-carbon bond. The molecule exists in different rotational isomeric forms, primarily gauche and trans. At room temperature, the crystal structure of this compound exhibits disorder due to the trans-form molecules having multiple orientations around specific axes. [] This disordered nature is likely why the compound exists as a solid at room temperature.

Q2: What spectroscopic techniques are helpful in studying the structure and behavior of this compound?

A2: Several spectroscopic methods have provided valuable insights into this molecule:

- Vibrational Spectroscopy: Both Raman and infrared spectroscopy have been employed to study this compound. These techniques provide information about the vibrational modes of the molecule, which can be used to identify functional groups and determine molecular symmetry. Researchers have used these methods to confirm the presence of both gauche and trans isomers in the liquid phase. [, ]

- Nuclear Magnetic Resonance (NMR): NMR studies have proven helpful in understanding the molecular motion within the solid phase of this compound, particularly at high temperatures where it exhibits characteristics of a rotator phase. []

Q3: How does the energy barrier between the gauche and trans isomers of this compound compare to other similar molecules?

A3: Acoustic measurements have allowed scientists to estimate the energy barrier for the gauche-to-trans isomerization of this compound to be around 6–7.5 kcal/mol. [] This energy barrier provides insights into the relative stability of each isomer and its prevalence at different temperatures. Further comparisons with similar molecules could elucidate how substituents influence rotational barriers and conformational preferences.

Q4: Has this compound been observed as a product in any chemical reactions?

A4: Yes, this compound has been identified as a product in specific reactions:

- Reaction of Hydrogen Bromide with Alkynes: This molecule has been obtained as a product in the reaction of anhydrous hydrogen bromide with 3,3-dimethyl-1-butyne under specific conditions. []

- Reaction of Nitrodibromoacetonitrile with Alkenes: Another synthetic route involves the reaction of nitrodibromoacetonitrile (NDBA) with 2,3-dimethylbut-2-ene. [] This reaction is particularly interesting because it can lead to different products depending on the reaction conditions, highlighting the reactivity of the starting materials and the potential for diverse applications.

Q5: What is the significance of studying the translational molecular motion in this compound?

A5: this compound belongs to a class of organic solids that exhibit a rotator phase and have an intermediate entropy of fusion. Research on its translational molecular motion, particularly in the context of lattice defects, helps scientists understand the relationship between molecular structure, entropy of fusion, and the unique properties of plastic organic solids. [] This information is valuable for various applications, including material science and drug design.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。